1-(Oxetan-3-yl)cyclopropanamine hydrochloride
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Overview
Description
1-(Oxetan-3-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is characterized by the presence of an oxetane ring and a cyclopropane ring, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)cyclopropanamine hydrochloride typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Oxetan-3-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with Br2 can lead to the formation of brominated derivatives .
Scientific Research Applications
1-(Oxetan-3-yl)cyclopropanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, making the compound of interest in drug discovery and development .
Comparison with Similar Compounds
1-(Oxetan-3-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(Oxetan-3-yl)cyclopropanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropanamine derivatives: Compounds with variations in the substituents on the cyclopropane ring.
Oxetane derivatives: Compounds with different substituents on the oxetane ring.
The uniqueness of this compound lies in its combined oxetane and cyclopropane rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-(oxetan-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H |
InChI Key |
FMXIHDMPWOWLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2COC2)N.Cl |
Origin of Product |
United States |
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